molecular formula C62H58O7 B14249537 11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol CAS No. 364358-07-6

11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol

Cat. No.: B14249537
CAS No.: 364358-07-6
M. Wt: 915.1 g/mol
InChI Key: WOISGADVUVZPEH-UHFFFAOYSA-N
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Description

11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central phenoxy group with five ethynyl-linked 4-methoxyphenyl groups and an undecanol chain, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol involves multiple steps, starting with the preparation of the core phenoxy structure. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ethynyl groups to alkenes or alkanes.

    Substitution: The phenoxy and methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkenes or alkanes.

Scientific Research Applications

11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol involves interactions with molecular targets such as enzymes and receptors. The ethynyl and methoxy groups play a crucial role in binding to these targets, influencing various biochemical pathways. The compound’s effects are mediated through modulation of enzyme activity and receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecyl 4-(undecyloxy)benzoate
  • 11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecyl undec-10-enoate
  • 11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecyl octanoate

Uniqueness

11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol is unique due to its specific combination of functional groups and structural arrangement. This uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

364358-07-6

Molecular Formula

C62H58O7

Molecular Weight

915.1 g/mol

IUPAC Name

11-[2,3,4,5,6-pentakis[2-(4-methoxyphenyl)ethynyl]phenoxy]undecan-1-ol

InChI

InChI=1S/C62H58O7/c1-64-52-30-15-47(16-31-52)25-40-57-58(41-26-48-17-32-53(65-2)33-18-48)60(43-28-50-21-36-55(67-4)37-22-50)62(69-46-14-12-10-8-6-7-9-11-13-45-63)61(44-29-51-23-38-56(68-5)39-24-51)59(57)42-27-49-19-34-54(66-3)35-20-49/h15-24,30-39,63H,6-14,45-46H2,1-5H3

InChI Key

WOISGADVUVZPEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2C#CC3=CC=C(C=C3)OC)C#CC4=CC=C(C=C4)OC)OCCCCCCCCCCCO)C#CC5=CC=C(C=C5)OC)C#CC6=CC=C(C=C6)OC

Origin of Product

United States

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